

PXL770 and Mitochondrial Respiration: A Technical Guide

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Compound of Interest					
Compound Name:	PXL770				
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Abstract

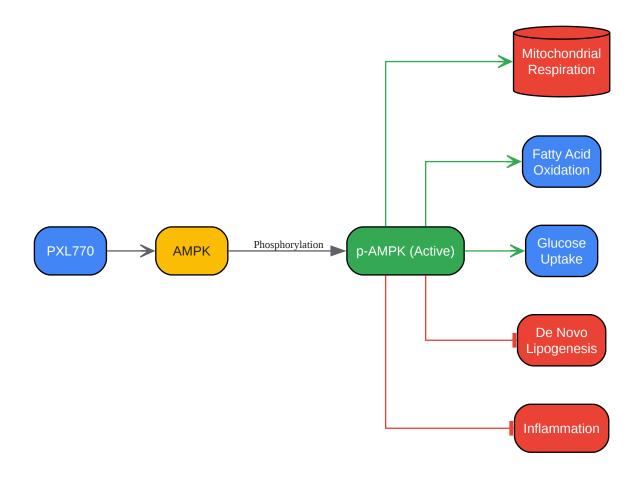
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] By activating AMPK, PXL770 influences multiple metabolic pathways, including glucose and lipid metabolism, and inflammation, making it a promising therapeutic candidate for a range of metabolic diseases.[2] [4] A key aspect of its mechanism of action involves the modulation of mitochondrial function, including the enhancement of mitochondrial respiration. This technical guide provides an indepth overview of PXL770, its effects on mitochondrial respiration, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Direct AMPK Activation

PXL770 directly activates AMPK through an allosteric mechanism, binding to a site distinct from the AMP-binding site.[1][5] This activation leads to the phosphorylation of downstream targets involved in various metabolic processes.

Signaling Pathway of PXL770-Mediated AMPK Activation





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PXL770 directly activates AMPK, leading to beneficial downstream metabolic effects.

Quantitative Data on PXL770's Effects

The following tables summarize the quantitative effects of **PXL770** observed in various preclinical and clinical studies.

Table 1: Preclinical Efficacy of PXL770



Model System	Dosage	Duration	Key Findings	Reference(s)
In vitro (ALD Patient Fibroblasts)	25-50 μM	72 hours	Improved mitochondrial function.	[3]
In vitro (AMN/C- ALD Fibroblasts)	0.1-50 μΜ	7 days	Reduced C26:0 levels (IC50 = 3.1 μM).	[3]
In vivo (High-Fat Diet-Fed Mice)	35-75 mg/kg, p.o., twice daily	6-8 weeks	Increased steady-state glucose infusion rate (SSGIR), decreased hepatic glucose production rate (GPR), activated AMPK in liver and adipose tissue, reduced liver steatosis, inflammation, and ballooning scores.	[1]
In vivo (ob/ob Mice)	75 mg/kg, p.o., twice daily	5 days	Improved glucose tolerance.	[3]
In vivo (Abcd1 KO Mice)	Not specified	Not specified	Normalized plasma VLCFA levels, reduced elevated VLCFA levels in brain and spinal cord.	[1]



Table 2: Clinical Efficacy of PXL770 in NASH (STAMP-

NAFLD Phase 2a Trial)

Patient Population	Dosage	Duration	Key Findings	Reference(s)
Presumed NASH Patients	500 mg QD	12 weeks	Statistically significant mean relative decrease of 18% in liver fat mass from baseline (p=0.0036 vs. placebo).	[2]
Presumed NASH Patients with Type 2 Diabetes	500 mg QD	12 weeks	Greater mean relative reduction in liver fat content (-27%; p=0.004 versus baseline).	[2]
Presumed NASH Patients	500 mg QD	12 weeks	Statistically significant reduction in mean Alanine Transaminase (ALT).	[2]
Presumed NASH Patients	All doses	12 weeks	Significant reduction in mean Hemoglobin A1c (HbA1c).	[2]

Table 3: Pharmacodynamic Effects of PXL770 in a Phase 1b Study



Patient Population	Dosage	Duration	Key Findings	Reference(s)
Overweight/Obes e Patients with NAFLD and Insulin Resistance	500 mg QD	4 weeks	Significantly decreased peak de novo lipogenesis (DNL) by -20% relative to baseline (p = 0.0045).	[5]
Overweight/Obes e Patients with NAFLD and Insulin Resistance	500 mg QD	4 weeks	Significantly reduced total and incremental glucose AUC during an oral glucose tolerance test (OGTT).	[5]

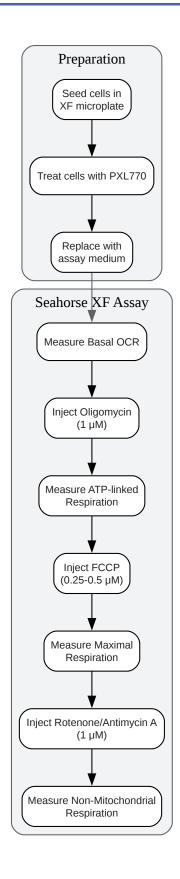
Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **PXL770** are provided below.

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This protocol outlines the measurement of oxygen consumption rate (OCR) in cultured cells treated with **PXL770** using a Seahorse XF Analyzer.





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Workflow for assessing mitochondrial respiration using the Seahorse XF Analyzer.

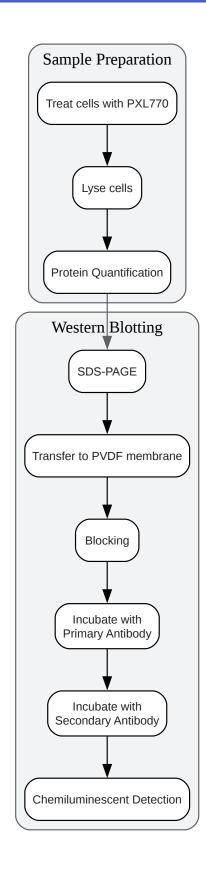


- Cell Culture and Treatment: Plate cells (e.g., ALD patient-derived fibroblasts) in a Seahorse XF cell culture microplate and allow them to adhere. Treat cells with desired concentrations of **PXL770** (e.g., 5, 10, 25, 50 µM) for a specified duration (e.g., 72 hours).[1]
- Assay Preparation: On the day of the assay, replace the culture medium with bicarbonate-free DMEM assay medium pre-warmed to 37°C. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.[1]
- Seahorse XF Analysis: Measure OCR using a Seahorse XFe96 Analyzer. After establishing a baseline OCR, sequential injections of mitochondrial inhibitors are performed to assess different parameters of mitochondrial function:
 - Oligomycin (1 μM): An ATP synthase inhibitor, used to determine the proportion of OCR linked to ATP production.[1]
 - Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) (0.25 μM for human cells,
 0.5 μM for mouse cells): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiratory capacity.[1]
 - Rotenone (1 μM) and Antimycin A (1 μM): Inhibitors of Complex I and Complex III,
 respectively, which shut down mitochondrial respiration and allow for the quantification of non-mitochondrial oxygen consumption.[1]
- Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration from the OCR measurements.

Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection of total and phosphorylated AMPK α in cell lysates following treatment with **PXL770**.





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Workflow for detecting AMPK phosphorylation via Western blot.



- Cell Lysis and Protein Quantification: After treatment with PXL770, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an 8 or 12% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[1]
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies have been successfully used in PXL770 studies:
 - Phospho-AMPKα (Thr172): Cell Signaling Technology, #2535[1]
 - Total AMPKα: Cell Signaling Technology, #2532[1]
- Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK signal.

Conclusion

PXL770, through its direct activation of AMPK, demonstrates significant potential in the treatment of metabolic diseases by improving mitochondrial function and favorably modulating key metabolic pathways. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of **PXL770** and its therapeutic applications. The provided quantitative data from preclinical and clinical studies underscore the promise of this novel therapeutic agent. Further research is warranted to fully elucidate the complete spectrum of **PXL770**'s effects on mitochondrial bioenergetics and its long-term clinical benefits.



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